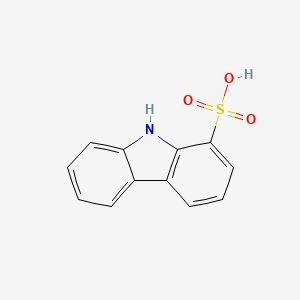

9H-Carbazole-1-sulfonic acid

Description

Overview of Carbazole (B46965) Core Structures in Advanced Materials and Synthetic Chemistry

The foundational structure for a vast class of functional materials is the 9H-carbazole core. echemcom.com This tricyclic aromatic heterocycle consists of two benzene (B151609) rings fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. echemcom.commdpi.com This arrangement results in a rigid, planar, and π-conjugated system that imparts a unique combination of chemical and physical properties. nih.govresearchgate.net

Carbazole-based materials are renowned for their excellent thermal and morphological stability, good hole-transporting capabilities, high triplet energy, and inherent electron-donating nature. bohrium.commdpi.comresearchgate.net These characteristics make carbazole a favored building block in the design of functional organic materials. nih.govbohrium.com Consequently, its derivatives are integral components in a variety of advanced applications, including:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in the emissive layer of OLEDs, particularly for highly efficient phosphorescent devices (PhOLEDs). bohrium.comresearchgate.netmdpi.com

Organic Photovoltaics (OPVs): Their favorable electronic properties make them suitable for use in organic solar cells. bohrium.commdpi.com

Organic Field-Effect Transistors (OFETs): The charge-transporting ability of the carbazole moiety is leveraged in the development of organic transistors. bohrium.commdpi.com

A key advantage of the carbazole scaffold is its versatility in synthetic modification. The ring system can be readily functionalized at multiple positions—most commonly the N-9, C-3, C-6, C-2, and C-7 sites—through established organic reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. nih.govmdpi.commdpi.com This chemical flexibility allows for the precise tuning of the molecule's electronic and physical properties to meet the specific demands of a given application. bohrium.commdpi.com

| Property | Description | Relevance in Materials Science |

| Structure | Rigid, planar, tricyclic aromatic system. echemcom.comnih.gov | Provides high thermal and morphological stability. bohrium.com |

| Electronic Nature | Electron-rich, good hole-transporter. mdpi.com | Ideal for hole-transport layers (HTLs) in electronic devices. bohrium.comresearchgate.net |

| Triplet Energy | High triplet energy level. bohrium.comresearchgate.net | Enables efficient energy transfer as a host material in phosphorescent OLEDs. mdpi.com |

| Photophysical | Strong absorption in the UV region and fluorescence. mdpi.com | Useful for light-emitting applications and as a chromophore in dyes. researchgate.net |

| Synthetic Access | Multiple reactive sites (N-9, C-1/8, C-2/7, C-3/6, C-4/5). mdpi.com | Allows for extensive functionalization to tune properties. bohrium.commdpi.com |

Significance of Sulfonic Acid Functionalization on the 9H-Carbazole Scaffold

The introduction of a sulfonic acid (-SO₃H) group onto the 9H-carbazole framework dramatically alters the parent molecule's properties, opening up new avenues for research and application. As a potent electron-withdrawing and highly polar functional group, the sulfonic acid moiety imparts several key characteristics.

Perhaps the most significant change is the enhancement of water solubility. ontosight.ai While the carbazole core is inherently hydrophobic, sulfonation renders the molecule soluble in aqueous or polar solvent systems. This is critical for applications in biological systems, the development of water-processable electronic devices, and certain industrial processes like dyeing. ontosight.ai

The electronic impact of the sulfonic acid group is also profound. Its electron-withdrawing nature modifies the energy levels of the carbazole's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge-injection and transport properties. The synthesis is typically achieved through electrophilic aromatic substitution using sulfonating agents like chlorosulfonic acid or sulfuric acid. The position of substitution significantly affects the final properties.

Furthermore, the acidic proton of the sulfonate group can participate in hydrogen bonding, influencing intermolecular interactions and the self-assembly of molecules in the solid state. ontosight.ai This functionalization has been used to create dopants for conducting polymers, catalysts for organic reactions, and stabilizers for colloidal systems. tandfonline.comresearchgate.net

| Substitution Position | Influence on Properties | Example Application Area |

| N-9 (Nitrogen) | Blocks N-H reactivity, improves solubility in organic solvents (with alkyl chains), and modifies molecular packing. mdpi.com | Core modification for OLED host materials, polymers. mdpi.commdpi.com |

| C-3, C-6 | Extends π-conjugation, allows for the creation of linear polymers and bipolar molecules. mdpi.combeilstein-journals.org | Electrochromic polymers, hole-transport materials. mdpi.com |

| C-2, C-7 | Modifies the electronic structure differently from 3,6-substitution, leading to alternative charge transport pathways. bohrium.com | Building blocks for complex, multi-functional materials. bohrium.com |

| C-1 (Sulfonation) | Introduces high polarity, water solubility, and strong electron-withdrawing character at a sterically distinct position. | Potential for unique catalytic activity, self-assembly, and modified electronic properties. |

Research Trajectories and Academic Focus on 9H-Carbazole-1-sulfonic Acid

Current research on carbazole derivatives is largely driven by the quest for novel materials with superior performance in optoelectronic devices. bohrium.comresearchgate.net A major trajectory involves the rational design and synthesis of molecules with tailored photophysical and electrochemical properties. nih.govchim.it This includes the development of bipolar host materials, where the electron-donating carbazole core is linked to an electron-accepting moiety to improve charge balance within OLEDs. mdpi.com

Within this context, this compound represents an intriguing, though less explored, target. The substitution at the C-1 position is sterically different from the more commonly functionalized C-2 and C-3 positions. This unique topology could lead to novel structure-property relationships. For instance, studies on the bacterial metabolism of 9H-carbazole have shown that hydroxylation can occur at the C-1 position, indicating its potential for chemical reactivity. nih.gov

Academic focus is increasingly directed at understanding how specific substitution patterns influence material properties. For this compound and its analogues, key research questions revolve around:

Synthetic Accessibility: Developing efficient and regioselective methods for synthesizing 1-substituted carbazoles, which can be more challenging than substitution at other positions.

Catalytic Applications: Exploring the potential of the sterically accessible and acidic sulfonic acid group at the C-1 position to act as a catalyst in organic transformations, analogous to how other sulfonic acids are used. researchgate.net

Materials Science: Investigating the impact of C-1 sulfonation on molecular packing, thin-film morphology, and charge-transport physics in organic electronic devices.

Self-Assembly: Studying how the unique placement of the sulfonic acid group directs the self-assembly of molecules in solution and on surfaces, potentially for the creation of ordered nanostructures.

The exploration of such less-common isomers is crucial for expanding the library of available building blocks and uncovering new principles for the design of next-generation functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64078-74-6 |

|---|---|

Molecular Formula |

C12H9NO3S |

Molecular Weight |

247.27 g/mol |

IUPAC Name |

9H-carbazole-1-sulfonic acid |

InChI |

InChI=1S/C12H9NO3S/c14-17(15,16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H,(H,14,15,16) |

InChI Key |

WTZQJWITZKKMAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9h Carbazole 1 Sulfonic Acid and Analogous Sulfonated Carbazole Derivatives

Direct Sulfonation Reactions of Carbazole (B46965)

Direct sulfonation involves the treatment of the carbazole parent molecule with a sulfonating agent to introduce a sulfonic acid (-SO₃H) group directly onto the aromatic ring. This method is often straightforward but typically lacks regioselectivity. Electrophilic aromatic substitution on the carbazole ring preferentially occurs at the electron-rich positions, namely the nitrogen (N-9) and the C-3/C-6 positions, making substitution at the C-1 position less favorable.

Sulfonation with Halosulfonic Acids

Halosulfonic acids, particularly chlorosulfonic acid (ClSO₃H), are potent reagents widely used for the sulfonation and chlorosulfonation of aromatic compounds. The reaction with carbazole is a classic example of electrophilic aromatic substitution.

The general procedure involves the careful addition of carbazole to an excess of cold chlorosulfonic acid, typically around 0°C. The reaction mixture is then allowed to warm to room temperature or gently heated to facilitate the reaction. The use of excess chlorosulfonic acid can lead to the formation of the corresponding sulfonyl chloride (-SO₂Cl) intermediate, which can then be hydrolyzed to the sulfonic acid. The reaction mechanism at lower temperatures is believed to proceed via an equilibrium that generates the highly electrophilic SO₂Cl⁺ species, which then attacks the aromatic ring.

Table 1: General Conditions for Sulfonation using Chlorosulfonic Acid

| Reactant | Reagent | Temperature | Outcome |

|---|---|---|---|

| Aromatic Compound | Chlorosulfonic Acid (ClSO₃H) | 0°C to 80°C | Sulfonic Acid / Sulfonyl Chloride |

However, this direct approach with unsubstituted carbazole typically yields a mixture of isomers, with the 3-sulfonated and 3,6-disulfonated products being the major components due to kinetic and thermodynamic control that favors substitution at these positions.

Regioselective Approaches to Sulfonic Acid Installation

Achieving regioselectivity for the C-1 position in the direct functionalization of carbazole is a significant synthetic challenge. The C-1 and C-8 positions are sterically hindered and less electronically activated compared to the C-3 and C-6 positions. Research into the C-H functionalization of carbazoles has shown that directing groups are often necessary to achieve substitution at the C-1 position chim.it.

A plausible strategy for regioselective sulfonation would involve the temporary installation of a directing group on the carbazole nitrogen (N-9). Groups such as N-(2-pyridyl)sulfonyl or N-pyrimidinyl have been successfully employed in transition metal-catalyzed reactions (e.g., with Palladium or Rhodium) to direct alkylation and acylation specifically to the C-1 and C-8 positions chim.itresearchgate.net. This strategy operates through the formation of a stable six-membered cyclometalated intermediate, which positions the catalyst in close proximity to the C-1 proton, facilitating its activation.

For example, BCl₃-mediated Friedel-Crafts acylation has been used to selectively introduce an aroyl group at the C-1 position of 9H-carbazole mdpi.com. This method involves the formation of a dichloroboryl complex at the nitrogen, which then forms a six-membered complex with the nitrile reagent, forcing the acylation to occur at the adjacent C-1 position due to spatial proximity mdpi.com. While not a sulfonation reaction, this demonstrates a powerful regiocontrol strategy that could potentially be adapted for the introduction of a sulfonyl group.

Table 2: Example of a Regioselective C-1 Functionalization of Carbazole

| Starting Material | Reagents | Key Catalyst/Mediator | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9H-Carbazole | 4-Fluorobenzonitrile, AlCl₃ | BCl₃ in toluene | 1-(4-Fluorobenzoyl)-9H-carbazole | 38% | mdpi.com |

Indirect Synthetic Pathways to 9H-Carbazole-1-sulfonic Acid

Indirect pathways circumvent the regioselectivity problems of direct sulfonation by constructing the carbazole ring with a pre-installed functional group at the desired position, which is then converted into a sulfonic acid.

Functional Group Interconversions Leading to Sulfonic Acid Moieties

Functional group interconversion (FGI) is a powerful strategy that relies on the transformation of one functional group into another. For the synthesis of this compound, this would involve preparing a stable 1-substituted carbazole precursor and subsequently converting the substituent into a sulfonic acid group.

A robust method for building a 1-substituted carbazole is the Cadogan reductive cyclization of a suitably substituted 2-nitrobiphenyl derivative derpharmachemica.com. For instance, a Suzuki-Miyaura cross-coupling reaction can be used to create a 2-nitrobiphenyl with a precursor functional group (like a carboxylic acid ester) at the position that will become C-1 of the carbazole. The subsequent cyclization, often mediated by a phosphine reagent like triphenylphosphine, forms the carbazole ring with the functional group precisely located at the 1-position derpharmachemica.com.

Once a precursor such as 1-aminocarbazole or 1-halocarbazole is synthesized, it can be converted to the target sulfonic acid.

From an Amino Group : 1-Aminocarbazole can undergo a Sandmeyer-type reaction. Diazotization of the amino group with nitrous acid followed by treatment with sulfur dioxide in the presence of a copper catalyst would yield 9H-carbazole-1-sulfonyl chloride. Subsequent hydrolysis of the sulfonyl chloride provides the desired this compound.

From a Thiol Group : Another potential FGI route is the oxidation of a thiol. If 9H-carbazole-1-thiol were prepared, it could be oxidized to the sulfonic acid. Various methods exist for the oxidation of thiols to sulfonic acids, including the use of hydrogen peroxide or reagents like dimethyl sulfoxide (DMSO) activated by HBr .

Multi-component Reactions for Sulfonated Carbazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for building molecular complexity. Various MCRs have been developed for the synthesis of the carbazole core organic-chemistry.org. For example, an NH₄I-promoted [2+2+2] annulation of indoles, ketones, and nitroolefins provides a metal-free route to diversified carbazoles organic-chemistry.org.

However, the application of MCRs to directly synthesize sulfonated carbazole scaffolds, particularly with substitution at the C-1 position, is not well-documented in the literature. This approach remains a largely unexplored but potentially powerful strategy for the rapid assembly of such compounds.

Novel Catalyst Systems in Sulfonation and Derivatization

Modern catalysis offers sophisticated tools to control the regioselectivity of reactions on complex aromatic systems like carbazole. While novel catalysts for direct C-1 sulfonation are not prominent, systems developed for other C-1 functionalizations highlight the strategies that could be employed.

Palladium Catalysis : Palladium-catalyzed C-H activation is a leading strategy for site-selective functionalization. By using a removable directing group on the carbazole nitrogen, such as a pyrimidinyl group, the palladium catalyst can be directed to activate the C-H bond at the C-1 position for subsequent coupling with various partners chim.it.

Rhodium Catalysis : Rhodium(II) catalysts have been shown to effectively catalyze the C-H insertion of rhodium carbenoids, generated from 1-sulfonyl-1,2,3-triazoles, into the C-3 position of carbazoles with high regioselectivity researchgate.net. This demonstrates the ability of metal-carbene intermediates to react at specific sites on the carbazole ring.

Lewis Acid Catalysis : As mentioned previously, Lewis acids like boron trichloride (BCl₃) can act as catalysts or mediators to direct electrophilic substitution. By coordinating to the nitrogen atom, BCl₃ can template the reaction, forcing substitution to occur at the adjacent C-1 position, a strategy successfully used for C-1 acylation mdpi.com.

These catalytic systems underscore the importance of catalyst-substrate interactions in overcoming the natural reactivity patterns of the carbazole nucleus. The development of analogous systems for direct C-1 sulfonation represents a promising future direction in this field.

Metal-Catalyzed Sulfonation Strategies

Transition metal catalysis offers a powerful toolkit for the direct functionalization of C-H bonds, a modern and efficient alternative to classical electrophilic aromatic substitution. While the direct C-H sulfonation of carbazoles is an emerging area, related studies on other heterocyclic systems and various functionalizations of carbazoles provide a strong basis for the development of these strategies. Key transition metals explored for C-H activation of carbazoles include palladium, rhodium, iridium, and copper.

The directing group-assisted C-H activation is a prominent strategy to control the regioselectivity of the functionalization. For carbazoles, a directing group can be installed at the nitrogen atom (N-9 position) to steer the metal catalyst to the adjacent C-1 and C-8 positions. While numerous studies have focused on alkylation, arylation, and amidation using this approach, the application to sulfonation is less common but mechanistically plausible.

One notable example in a related system is the copper-catalyzed C-H sulfonylation of phenothiazines, which are structurally similar to carbazoles. This suggests that copper-based catalysts could be effective for the direct sulfonation of carbazoles using sulfonyl chlorides as the sulfonating agent. Research has also pointed towards the use of copper(II) sulfate (CuSO₄) as a potential sulfonating source for N-methyl carbazole, indicating the feasibility of copper-mediated sulfonation.

Rhodium and iridium complexes are also well-known for their high efficacy in catalyzing C-H activation. Iridium-catalyzed C-H amidation of arenes using sulfonyl azides has been demonstrated, and while this introduces a sulfonamide group rather than a sulfonic acid, it highlights the reactivity of iridium catalysts with sulfonyl-containing reagents and their ability to functionalize C-H bonds. Similarly, rhodium-catalyzed C-H olefination has been achieved with the sulfonic acid group itself acting as a directing group, although this is not a method for introducing the group.

The general approach for a hypothetical metal-catalyzed C-H sulfonation of 9H-carbazole would involve the reaction of the carbazole substrate with a suitable sulfonating agent, such as a sulfonyl chloride or a sulfonic anhydride, in the presence of a transition metal catalyst and potentially a ligand and an oxidant. The choice of catalyst, ligand, solvent, and temperature would be crucial in achieving the desired regioselectivity for the C-1 position.

Table 1: Overview of Potentially Applicable Metal-Catalyzed C-H Functionalization Strategies for Carbazole Sulfonation

| Catalyst System | Potential Sulfonating Agent | Key Features |

| Copper (e.g., CuI, CuSO₄) | Aryl/Alkyl Sulfonyl Chlorides | Demonstrated for related heterocycles (phenothiazines); potential for direct C-H sulfonylation. |

| Palladium (e.g., Pd(OAc)₂) | Aryl/Alkyl Sulfonyl Chlorides | Widely used for C-H functionalization of carbazoles (other groups); directing group strategy is key for C-1 selectivity. |

| Rhodium (e.g., [RhCpCl₂]₂) | Sulfonyl Chlorides/Anhydrides | Highly active for C-H activation; has been shown to interact with sulfonic acid directing groups. |

| Iridium (e.g., [IrCpCl₂]₂) | Sulfonyl Azides (for sulfonamidation) | Demonstrates reactivity with sulfonyl reagents at C-H bonds. |

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for chemical transformations, often with the advantages of lower toxicity, cost-effectiveness, and milder reaction conditions. The application of organocatalysis to the direct C-H sulfonation of carbazoles is a developing field.

A key strategy in this area is the use of Brønsted acids as catalysts. Strong Brønsted acids can activate the sulfonating agent, making it more electrophilic and facilitating the attack by the electron-rich carbazole ring. While the classical method of using concentrated sulfuric acid for sulfonation can be considered a form of Brønsted acid catalysis, modern organocatalysis focuses on using substoichiometric amounts of a recyclable organic acid. Research on Brønsted acid-catalyzed reactions has demonstrated the synthesis of the carbazole skeleton itself from indole precursors, indicating the compatibility of the carbazole system with acidic organocatalysts.

Lewis acids, which are electron-pair acceptors, can also be employed as organocatalysts. Organic Lewis acids could activate the sulfonating agent towards electrophilic attack. While metal-based Lewis acids are common in Friedel-Crafts type reactions, metal-free organic Lewis acids are an area of growing interest.

A plausible organocatalytic approach for the sulfonation of 9H-carbazole would involve the use of a chiral or achiral organocatalyst, such as a strong Brønsted acid or a Lewis acid, to activate a sulfonating agent like a sulfonyl chloride or sulfur trioxide complex. The reaction would likely be carried out in an organic solvent under controlled temperature to favor the formation of the thermodynamically or kinetically preferred isomer. The regioselectivity would be influenced by the electronic properties of the carbazole ring, with the 3, 6, and 9 positions being the most nucleophilic. Achieving high selectivity for the C-1 position without a directing group is a significant challenge in electrophilic aromatic substitution on the carbazole core.

Table 2: Potential Organocatalytic Strategies for Carbazole Sulfonation

| Catalyst Type | Potential Sulfonating Agent | Mechanistic Principle |

| Brønsted Acids (e.g., chiral phosphoric acids, sulfonic acids) | SO₃, Sulfonyl Chlorides | Activation of the sulfonating agent through protonation, increasing its electrophilicity. |

| Lewis Acids (e.g., boron-based catalysts) | Sulfonyl Chlorides | Coordination to the sulfonating agent to enhance its electrophilic character. |

Chemical Transformations and Derivatization of 9h Carbazole 1 Sulfonic Acid

9H-Carbazole-1-sulfonic acid is a versatile intermediate in organic synthesis, offering two primary sites for chemical modification: the sulfonic acid group and the carbazole (B46965) ring system. These functionalities allow for a wide range of derivatization reactions, leading to a diverse array of novel carbazole-based compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 9h Carbazole 1 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of hydrogen and carbon atoms, respectively, within the 9H-Carbazole-1-sulfonic acid molecule.

The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and the amine (N-H) proton. The parent 9H-Carbazole scaffold typically displays aromatic proton signals between 7.1 and 8.1 ppm and a broad N-H signal that can appear further downfield, often above 11.0 ppm in a solvent like DMSO. chemicalbook.com The introduction of the electron-withdrawing sulfonic acid group at the C1 position would induce a significant downfield shift (deshielding) for the adjacent protons, particularly H2 and H8, due to its inductive and resonance effects.

Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. For substituted carbazoles, carbon signals typically appear in the range of 110-145 ppm. rsc.orgmdpi.com The carbon atom directly bonded to the sulfonic acid group (C1) is expected to be significantly deshielded, shifting its resonance downfield compared to the unsubstituted parent compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the known spectra of 9H-carbazole and substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~135-145 |

| C2 | ~8.0-8.3 | ~120-125 |

| C3 | ~7.3-7.6 | ~125-130 |

| C4 | ~7.5-7.8 | ~115-120 |

| C4a | - | ~122-127 |

| C4b | - | ~122-127 |

| C5 | ~7.4-7.7 | ~110-115 |

| C6 | ~7.1-7.4 | ~120-125 |

| C7 | ~7.3-7.6 | ~120-125 |

| C8 | ~8.1-8.4 | ~125-130 |

| C8a | - | ~140-145 |

| C9a | - | ~140-145 |

| N-H | >10.0 (broad) | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. nih.govcolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting each aromatic proton signal (e.g., H2, H3, H4) to its corresponding carbon signal (C2, C3, C4), thus confirming their one-bond connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org This is particularly powerful for identifying connections across quaternary (non-protonated) carbons and for piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

The N-H proton showing correlations to adjacent carbons C8a and C9a.

Proton H2 showing correlations to C1, C3, and the bridgehead carbon C4a.

Proton H8 showing correlations to C1, C7, and the bridgehead carbon C8a. These correlations would definitively establish the position of the sulfonic acid group at C1.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. mdpi.com Due to the presence of the acidic sulfonic acid group and the basic nitrogen atom, the compound can be readily ionized in both positive and negative ion modes.

In positive ion mode , the molecule is expected to be detected as the protonated species [M+H]⁺.

In negative ion mode , deprotonation of the highly acidic sulfonic acid group would lead to a strong signal for the [M-H]⁻ species. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule and its fragments. mdpi.comnih.gov For this compound (C₁₂H₉NO₃S), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The precise mass measurement serves as a definitive confirmation of the compound's elemental composition. rsc.org

Table 2: Calculated Exact Masses for this compound Ions

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₂H₉NO₃S | 247.03031 |

| [M+H]⁺ | C₁₂H₁₀NO₃S⁺ | 248.03759 |

| [M-H]⁻ | C₁₂H₈NO₃S⁻ | 246.02304 |

| [M+Na]⁺ | C₁₂H₉NNaO₃S⁺ | 270.01954 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations. nih.gov

The spectrum of this compound would be a composite of the vibrations from the carbazole (B46965) core and the sulfonic acid group. rsc.org

Carbazole Core: Characteristic peaks include the N-H stretching vibration (typically broad, around 3400 cm⁻¹), aromatic C-H stretching vibrations (above 3000 cm⁻¹), and aromatic C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region). researchgate.netscilit.com

Sulfonic Acid Group: This group gives rise to very strong and characteristic absorption bands. Key vibrations include the asymmetric and symmetric S=O stretching (typically in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions, respectively) and the S-O stretching (around 1000-750 cm⁻¹). vscht.cz The broad O-H stretch of the sulfonic acid group often overlaps with other absorptions in the 3000-2500 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine (Carbazole) | ~3400 | Medium, Broad |

| Aromatic C-H Stretch | Carbazole Ring | 3100-3000 | Medium |

| Aromatic C=C Stretch | Carbazole Ring | 1600-1450 | Medium to Strong |

| S=O Asymmetric Stretch | Sulfonic Acid | 1350-1300 | Strong |

| S=O Symmetric Stretch | Sulfonic Acid | 1180-1140 | Strong |

| S-O Stretch | Sulfonic Acid | 1000-750 | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to display a combination of vibrational modes characteristic of both the carbazole ring system and the sulfonic acid group.

The carbazole portion would contribute to several key absorptions. A sharp peak corresponding to the N-H stretching vibration is anticipated around 3400-3420 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). researchgate.netinstanano.com Vibrations from the aromatic C-C bonds within the fused rings would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. Furthermore, C-N stretching vibrations can be observed, often coupled with other modes, in the 1200-1350 cm⁻¹ range. researchgate.net

The sulfonic acid group (-SO₃H) introduces several distinct and strong absorption bands. The O-H stretch of the sulfonic acid is typically a very broad and strong band spanning from 2500 to 3300 cm⁻¹, which may overlap with the C-H stretching region. vscht.cznih.gov The most characteristic peaks for this group are the asymmetric and symmetric stretching vibrations of the S=O double bonds, which are expected to appear as strong bands around 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹, respectively. A band corresponding to the S-O single bond stretch is also anticipated in the 750-880 cm⁻¹ region. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3410 | N-H Stretch | Carbazole Amine | Medium-Strong, Sharp |

| 3300-2500 | O-H Stretch | Sulfonic Acid | Strong, Very Broad |

| 3100-3000 | Aromatic C-H Stretch | Carbazole Rings | Medium-Weak |

| 1650-1450 | Aromatic C=C Ring Stretch | Carbazole Rings | Medium-Strong |

| ~1350 | Asymmetric S=O Stretch | Sulfonic Acid | Strong |

| 1350-1200 | C-N Stretch | Carbazole Amine | Medium |

| ~1160 | Symmetric S=O Stretch | Sulfonic Acid | Strong |

| 880-750 | S-O Stretch | Sulfonic Acid | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR, particularly for symmetric vibrations and non-polar bonds. The Raman spectrum of this compound would be dominated by signals from the aromatic carbazole framework, as aromatic rings are excellent Raman scatterers.

Detailed vibrational analyses of carbazole have been performed, providing a basis for peak assignment. scilit.com Strong signals are expected for the "ring breathing" modes of the fused aromatic system. The C-H stretching vibrations of the aromatic rings would also be visible. The sulfonic acid group is a weaker Raman scatterer compared to the carbazole moiety. However, characteristic peaks for the SO₃ group should still be observable. The symmetric S=O stretch, expected around 1150 cm⁻¹, is typically a prominent Raman band. researchgate.netnih.gov The O-H stretching vibration is generally very weak and difficult to observe in Raman spectra of sulfonic acids. nih.govcdnsciencepub.com

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Carbazole Rings | Medium |

| 1650-1400 | Aromatic C=C Ring Stretch | Carbazole Rings | Strong |

| ~1350 | Ring Breathing / C-C Stretch | Carbazole Rings | Strong |

| ~1150 | Symmetric S=O Stretch | Sulfonic Acid | Medium-Strong |

| ~1030 | S-O Stretch / Ring Mode | Sulfonic Acid | Medium |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. iastate.edu It provides information on crystal structure, lattice parameters, and molecular packing.

Single-Crystal X-ray Diffraction

Single-crystal XRD provides the most precise and unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. creative-biostructure.comfiveable.menih.gov To perform this analysis, a high-quality single crystal of this compound would be required.

While no published crystal structure for this specific compound was found, the analysis would be expected to reveal key structural features. The carbazole moiety is known to be largely planar. The analysis would determine the precise orientation of the sulfonic acid group relative to the carbazole plane. A critical aspect to be elucidated would be the hydrogen bonding network formed by the acidic proton of the sulfonic acid group and the N-H proton of the carbazole, which would dictate the crystal packing arrangement.

Powder X-ray Diffraction (p-XRD)

Powder XRD is used on a microcrystalline sample and produces a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. jove.com This technique is essential for phase identification, purity assessment, and analysis of polymorphism.

The p-XRD pattern of this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are unique to its crystal structure. While a reference pattern is not available, obtaining a p-XRD pattern for a synthesized batch would allow for its identification and could be used to distinguish it from starting materials or other potential isomers and polymorphs. The sharpness of the diffraction peaks would also provide an indication of the material's crystallinity.

Electrochemical Characterization

Electrochemical methods are used to investigate the redox properties of a molecule, providing insights into its electronic structure and its ability to donate or accept electrons.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the most commonly used technique to study the electrochemical behavior of carbazole-containing compounds. iieta.orgiieta.orgmdpi.com The carbazole nucleus is known to be electrochemically active, typically undergoing a reversible or quasi-reversible one-electron oxidation to form a stable radical cation. rsc.org

For this compound, the cyclic voltammogram is expected to show an anodic (oxidation) peak corresponding to the oxidation of the carbazole nitrogen. The position of this peak provides the oxidation potential. Compared to unsubstituted 9H-carbazole, which has an oxidation potential around +1.1 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile, the potential for this compound is expected to be higher (more positive). mdpi.com This is due to the electron-withdrawing nature of the sulfonic acid group, which removes electron density from the aromatic system, making it more difficult to oxidize. The electrochemical behavior of the sulfonic acid group itself is generally considered to be inactive within typical potential windows, as it is difficult to reduce or oxidize. researchgate.netacs.org The reversibility of the oxidation wave would provide information on the stability of the resulting radical cation.

Table 3: Predicted Cyclic Voltammetry Data for this compound

| Process | Expected Potential (vs. SCE) | Characteristics |

| First Oxidation (Anodic Peak) | > +1.1 V | Corresponds to the oxidation of the carbazole moiety (N → N⁺•). |

| First Reduction (Cathodic Peak) | Dependent on reversibility | Corresponds to the reduction of the carbazole radical cation back to neutral. |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials at the electrode-electrolyte interface. researchgate.net This method provides detailed information on processes such as charge transfer resistance, ion diffusion, and the capacitive behavior of polymer/electrolyte systems. researchgate.netresearchgate.net When applied to films or coatings derived from this compound and related compounds, EIS can elucidate the electrical characteristics of the material, which is crucial for applications in sensors, capacitors, and electronic devices.

The analysis is typically performed by applying a small amplitude AC voltage over a wide range of frequencies and measuring the resulting current. The data is often presented as a Nyquist plot, which correlates the real and imaginary parts of the impedance. From these plots, key parameters can be extracted. For instance, the charge transfer resistance (Rct) indicates the resistance to electron transfer at the electrode surface, while the double-layer capacitance reflects the charge storage capability at the interface.

In studies of various electrochemically prepared carbazole-based copolymers, EIS has been effectively used to determine their capacitive behaviors. researchgate.net The low-frequency capacitance (C LF) is a key parameter derived from EIS data that quantifies the material's ability to store charge. researchgate.net Research on copolymers of 9-tosyl-9H-carbazole (TCz) and pyrrole (B145914) (Py) electrochemically deposited onto carbon fiber microelectrodes demonstrates the utility of EIS in characterizing these modified surfaces. researchgate.net Similarly, studies on other carbazole derivatives have reported a range of capacitance values, highlighting the influence of molecular structure on electrochemical properties. researchgate.net

| Carbazole Derivative | Low-Frequency Capacitance (C LF) |

|---|---|

| Poly(9-benzyl-9H-carbazole) | 221.4 µF cm⁻² |

| Poly(9-(4-vinylbenzyl)-9H-carbazole) | 564.1 µF cm⁻² |

| Poly(9-tosyl-9H-carbazole) | 50.0 µF cm⁻² |

| Poly(BzOCz-co-TsP) at X TsP = 0.98 | 23.94 µF cm⁻² |

Thermal Analysis

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability, decomposition kinetics, and composition of materials like this compound. Carbazole derivatives are noted for their remarkable chemical and thermal stability. mdpi.comrsc.org

A typical TGA thermogram for a sulfonic acid-containing compound shows distinct stages of mass loss. For polymeric sulfonic acids, an initial weight loss below 200°C is often attributed to the evaporation of absorbed water. The primary decomposition of the sulfonic acid groups typically occurs at higher temperatures. For instance, studies on poly(vinylsulfonic acid) sodium salt show a multi-stage degradation process, with significant mass loss occurring between 350°C and 570°C. marquette.edu A substantial portion of the material often remains as a non-volatile char residue even at temperatures as high as 1000°C, indicating the formation of a stable carbonaceous structure. marquette.edu

In the case of a carbazole-based thiosemicarbazone derivative, decomposition was observed to begin at 238°C, with a weight loss of 55%, and nearly 95% total weight loss by 800°C. e-journals.in The thermal stability of this compound would be influenced by the strong aromatic carbazole core and the sulfonic acid functional group. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study decomposition pathways or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.

| Compound/Material | Decomposition Onset (°C) | Significant Weight Loss Event | Residue at 600°C (N₂ atm) |

|---|---|---|---|

| Poly(sodium vinylsulfonate) | ~350°C | Multi-stage from 350-570°C | ~55% |

| 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) | 238°C | 55% loss by decomposition | ~5% (estimated from 95% loss at 800°C) |

Microscopic and Scattering Techniques

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. azooptics.com It is an invaluable tool for characterizing the surface morphology and roughness of thin films and coatings prepared from this compound or its polymeric derivatives. itu.edu.tr The technique works by scanning a sharp tip attached to a cantilever across the sample surface; interactions between the tip and the surface cause the cantilever to deflect, which is then measured to create a three-dimensional surface map. azooptics.com

AFM analysis of electrocoated carbazole-based polymer films on substrates like carbon fibers has yielded detailed information regarding their surface structure. itu.edu.tr These studies can reveal the texture of the polymer coating, such as the presence of globular or nodular features, and provide quantitative data on surface roughness. itu.edu.tr For example, in studies of carbazole-indole copolymers, AFM measurements determined that the diameter of coated carbon fibers ranged from 6.5 to 8.2 µm. ul.ieingentaconnect.com This level of detail is crucial for understanding how processing conditions affect the final film structure and, consequently, its physical and electrical properties. AFM can be operated in various modes, including tapping mode, which is gentle on soft samples, and conductive AFM (CAFM), which can simultaneously map topography and local surface conductivity. oxinst.com

| Material | Substrate | Key AFM Finding |

|---|---|---|

| Poly[N-vinylcarbazole-co-vinylbenzene sulfonic acid] | Carbon Fiber | Provided information on surface morphology and roughness. itu.edu.tr |

| Carbazole-Indole Copolymers | Carbon Fiber | Measured coated fiber diameters ranging from 6.5 to 8.2 µm. ul.ieingentaconnect.com |

Scanning Electron Microscopy (SEM) is another powerful imaging technique used to obtain high-resolution images of a sample's surface topography. In SEM, a focused beam of electrons is scanned across the surface, and the signals produced from the electron-sample interactions (such as secondary electrons) are collected to form an image. SEM provides valuable information about the morphology, texture, and structure of materials.

Dynamic Light Scattering (DLS), also known as quasi-elastic light scattering, is a non-invasive technique used to determine the size distribution of small particles or molecules suspended in a liquid. nih.gov The technique is based on the principle of Brownian motion; smaller particles move more rapidly through the solvent than larger ones. fraunhofer.de DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to this motion. By analyzing these fluctuations with an autocorrelator, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation. fraunhofer.de

While specific DLS studies on this compound are not prevalent, the technique would be highly applicable for characterizing solutions or dispersions of this compound or its oligomers and polymers. DLS provides key information such as the mean particle size (hydrodynamic diameter) and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. researchgate.net This information is vital for quality control in processes involving nanoparticle synthesis or polymer solutions, as it can be used to monitor aggregation, stability, and size consistency. nih.gov The technique is rapid, requires minimal sample preparation, and can measure particles ranging from a few nanometers to several micrometers in size. nih.gov

Computational and Theoretical Investigations of 9h Carbazole 1 Sulfonic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is widely applied to carbazole (B46965) derivatives to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. DFT methods are employed to find the minimum energy conformation of 9H-Carbazole-1-sulfonic acid. This process calculates the optimal bond lengths, bond angles, and dihedral angles by minimizing the forces on each atom. The resulting geometry provides a foundational understanding of the molecule's shape and steric properties. For instance, studies on related carbazole structures reveal that the carbazole core is nearly planar. mdpi.comresearchgate.net

Once the geometry is optimized, the electronic structure can be analyzed in detail. A key aspect of this analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfonic acid group, indicating a region susceptible to electrophilic attack, while the aromatic rings and the N-H group would also exhibit distinct electronic characteristics.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Carbazole Core (Data from a related compound for demonstration)

| Parameter | Typical Calculated Value (Å or °) | Reference Compound |

|---|---|---|

| C-N Bond Length | ~1.37 - 1.39 Å | 3,6-diiodo-9-ethyl-9H-carbazole researchgate.net |

| C-C (Aromatic) Bond Length | ~1.38 - 1.41 Å | 3,6-diiodo-9-ethyl-9H-carbazole researchgate.net |

| C-N-C Angle | ~108 - 109° | 3,6-diiodo-9-ethyl-9H-carbazole researchgate.net |

| Dihedral Angle (between rings) | ~1.0 - 4.0° | 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole mdpi.com |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For carbazole derivatives, relativistic calculations have been shown to provide reasonable agreement with experimental values, especially for carbons bonded to heavy atoms. researchgate.net For this compound, DFT would predict the chemical shifts of the aromatic protons and carbons, showing the deshielding effect of the electron-withdrawing sulfonic acid group on adjacent nuclei.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated and compared to an experimental FT-IR spectrum. This allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as C-H, N-H, S=O, and O-H stretching and bending modes. nih.govresearchgate.net

The close correlation between calculated and experimental spectra confirms that the optimized geometry obtained from DFT is a reliable representation of the molecule's actual structure.

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Carbazole Derivative

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) for C3/C6 | 92.65 ppm | 88.40 ppm |

| FT-IR | C-H Stretching (cm⁻¹) | 3026-3084 cm⁻¹ | ~3050 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron and is associated with the ionization potential. For carbazole systems, the HOMO is typically distributed across the π-conjugated aromatic system. mdpi.com

LUMO: Represents the ability to accept an electron and is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for Carbazole-Based Systems

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Triphenylamine-Carbazole Donor | -5.34 eV | -2.50 eV (approx.) | ~2.84 eV |

| N-phenylcarbazole Donor | -5.74 eV | -2.50 eV (approx.) | ~3.24 eV |

| General Schiff Base Carbazole | -0.267 eV | -0.181 eV | ~0.086 eV |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). nih.gov

For this compound, MD simulations could be used to:

Study Solvation Effects: Simulate the molecule in a solvent (like water or an organic solvent) to understand how solvent molecules arrange around it and form hydrogen bonds, particularly with the sulfonic acid group.

Assess Stability: By analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time, one can assess the structural stability of the molecule. nih.gov

These simulations provide crucial insights into the macroscopic properties of the compound that arise from its microscopic, time-dependent behavior.

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products.

For this compound, computational studies could explore:

Synthesis Pathways: The sulfonation of 9H-carbazole is an electrophilic aromatic substitution reaction. DFT calculations can determine the activation energies for substitution at different positions of the carbazole ring, explaining the regioselectivity and why substitution occurs at the C1 position. The mechanism involves the formation of intermediate complexes and transition states, the energies of which can be precisely calculated. mdpi.com

Degradation Mechanisms: Understanding how the molecule might break down under certain conditions (e.g., photochemical or thermal degradation) can be achieved by modeling potential reaction pathways.

These theoretical investigations provide a detailed, step-by-step view of chemical transformations at the molecular level, which is often difficult to obtain through experimental methods alone.

Applications of 9h Carbazole 1 Sulfonic Acid and Its Derivatives in Materials Science and Engineering

Polymer Chemistry and Conductive Materials

The incorporation of the 9H-Carbazole-1-sulfonic acid moiety into polymer backbones gives rise to sulfonated polycarbazoles, a class of materials with significant potential as conductive polymers and ion-exchange membranes.

Synthesis of Sulfonated Polycarbazoles

The synthesis of sulfonated polycarbazoles can be achieved through two primary routes: the polymerization of sulfonated carbazole (B46965) monomers or the post-polymerization sulfonation of a pre-synthesized polycarbazole.

Polymerization of Sulfonated Monomers: This approach involves synthesizing carbazole monomers that already contain sulfonic acid groups, such as this compound. These monomers can then be polymerized using various techniques. For instance, sulfonated dialkyne carbazole monomers can be reacted with diazide monomers via "click" polymerization to create highly sulfonated polytriazoles. nih.gov This method allows for precise control over the degree of sulfonation and the distribution of sulfonic acid groups along the polymer chain. nih.govnih.gov

Post-Polymerization Sulfonation: In this method, an unsubstituted polycarbazole is first synthesized, typically from 9H-carbazole. The resulting polymer is then treated with a sulfonating agent, such as sulfuric acid, to introduce sulfonic acid groups onto the carbazole rings. mdpi.com This technique has been effectively applied to various aromatic polymers, including poly(ether ether ketone) (PEEK) and polyphenylsulfone (PPSU), to create materials for proton exchange membranes. mdpi.comnih.gov The kinetics of the sulfonation reaction can be controlled by factors like reaction time and temperature to achieve a desired ion exchange capacity (IEC). rsc.org

Electropolymerization and Chemical Polymerization Techniques

Both electropolymerization and chemical polymerization are widely used to synthesize polycarbazoles and their derivatives.

Chemical Polymerization: This technique involves the use of chemical oxidants to initiate the polymerization of carbazole monomers. mdpi.com Common oxidizing agents include ferric chloride (FeCl₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com The polymerization mechanism proceeds through the formation of a cation radical after the monomer is oxidized, followed by the coupling of two such radicals to form a dimer. mdpi.com This process repeats to form the polymer chain, with polymerization typically occurring at the 3 and 6 positions of the carbazole ring. mdpi.com

Electropolymerization: This is a versatile technique where a polymer film is grown directly onto a conductive substrate (like an ITO-coated glass) by applying an electrical potential. mdpi.comresearchgate.net The carbazole monomer is oxidized at a specific anodic potential (e.g., 1.3 V), initiating polymerization and deposition onto the electrode surface. mdpi.com This method allows for excellent control over film thickness and morphology. electrochemsci.org It has been successfully used to deposit films of poly(9H-carbazol-9-ylpyrene) and other carbazole copolymers for applications in electrochromic devices. researchgate.netmdpi.commdpi.com

Comparison of Polymerization Techniques for Carbazole Derivatives

| Technique | Initiator/Driving Force | Typical Reagents/Conditions | Key Advantages | References |

|---|---|---|---|---|

| Chemical Polymerization | Chemical Oxidizing Agent | FeCl₃, (NH₄)₂S₂O₈ in a solvent like dichloromethane or chloroform. | Scalable for bulk synthesis; does not require conductive substrates. | mdpi.com |

| Electropolymerization | Applied Electrical Potential | Monomer in an electrolyte solution (e.g., 0.2 M NaClO₄ in ACN/CH₂Cl₂). | Direct film deposition on electrodes; precise control over film thickness and morphology. | mdpi.comresearchgate.netelectrochemsci.org |

Development of Polymer Electrolyte Membranes (PEMs) for Energy Devices

Sulfonated hydrocarbon polymers, including sulfonated polycarbazoles, are being extensively researched as alternatives to perfluorinated sulfonic acid (PFSA) membranes like Nafion® for use in polymer electrolyte membrane fuel cells (PEMFCs). mdpi.comresearchgate.net The sulfonic acid (-SO₃H) groups attached to the polymer backbone are hydrophilic and provide sites for proton conduction. nih.govmdpi.com

An effective PEM requires a well-defined phase-separated structure between the hydrophilic, proton-conducting domains and the hydrophobic, mechanically stable polymer backbone. mdpi.com A high degree of sulfonation (DS) or ion exchange capacity (IEC) is desirable for high proton conductivity, but it can also lead to excessive water uptake and swelling, which compromises the mechanical stability of the membrane. nih.govnih.gov Therefore, research focuses on optimizing this balance. Strategies include the synthesis of densely sulfonated block copolymers and the use of chemical crosslinking to enhance the durability of highly sulfonated membranes. mdpi.commdpi.com The performance of these membranes is evaluated based on key parameters such as proton conductivity, water uptake, and long-term stability in fuel cell operations. mdpi.com

Properties of Representative Sulfonated Polymer Electrolyte Membranes

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) | Key Feature | References |

|---|---|---|---|---|---|

| Sulfonated Poly(ether ether ketone) (SPEEK) | Variable (depends on DS) | Increases with DS | Up to 0.046 S/cm at 80°C | Promising non-Nafion alternative. | nih.govresearchgate.net |

| Crosslinked Sulfonated Polyphenylsulfone (CSPPSU) | 3.68 | - | >0.1 S/cm at 80°C, 90% RH | High proton conductivity and excellent long-term stability (>4000 h). | mdpi.com |

| Sulfonated Polytriazoles | 2.41 - 3.49 | 58 - 198 | Up to 0.18 S/cm at 80°C | High IEC values achieved through monomer design. | nih.gov |

Optoelectronic Applications

The excellent hole-transporting capabilities and high thermal stability of the carbazole moiety make its derivatives prime candidates for use in a variety of optoelectronic devices. researchgate.net

Integration in Organic Light-Emitting Diodes (OLEDs) and Transistors

Organic Light-Emitting Diodes (OLEDs): Carbazole-containing materials are widely used in OLEDs, often serving as the host material in the emissive layer. google.comnih.gov The host material disperses the phosphorescent or fluorescent emitter, facilitates charge transport, and confines excitons to the emitting guest molecules. nih.gov The high triplet energy of carbazole derivatives makes them particularly suitable as hosts for blue phosphorescent emitters. nih.gov Materials combining a carbazole donor with a sulfone acceptor have been developed as ambipolar hosts, leading to OLEDs with very high external quantum efficiencies (EQE), in some cases reaching up to 26.5%. researchgate.net The introduction of carbazole units can lead to deep-blue emitting materials with high luminance and efficiency. nih.gov

Organic Thin-Film Transistors (OTFTs): Carbazole derivatives have been successfully employed as the active semiconductor layer in OTFTs. nih.gov These materials can be designed to exhibit p-channel (hole-transporting) characteristics. nih.gov The performance of an OTFT is primarily judged by its charge carrier mobility and the on/off current ratio. Amorphous copolymers incorporating carbazole as an electron donor have achieved high field-effect mobilities of 2.2 × 10⁻² cm² V⁻¹ s⁻¹ and excellent on/off ratios of approximately 10⁶, indicating efficient charge transport and good switching behavior. rsc.org

Performance of Carbazole-Based Optoelectronic Devices

| Device Type | Carbazole Derivative Role | Key Performance Metric | Reported Value | References |

|---|---|---|---|---|

| Deep-Blue OLED | Emitter (BCzB-PPI) | Max. External Quantum Efficiency (EQE) | 4.43% | nih.gov |

| TADF OLED | Host (mCPSOB) | Max. External Quantum Efficiency (EQE) | 26.5% | researchgate.net |

| OTFT | Semiconductor (Carbazole-Benzothiadiazole) | Carrier Mobility | 10⁻⁴ cm²/Vs | nih.gov |

| OTFT | Semiconductor (Amorphous Copolymer) | Carrier Mobility | 2.2 × 10⁻² cm² V⁻¹ s⁻¹ | rsc.org |

Charge Transport and Photovoltaic Systems

The efficiency of organic electronic devices is fundamentally linked to the charge transport characteristics of the materials used. Polycarbazoles are known for their effective intra- and intermolecular charge carrier transport. The linkage position on the carbazole unit significantly impacts these properties. Studies have shown that poly(3,6-carbazole) exhibits the highest intra- and intermolecular charge carrier mobilities compared to poly(2,7-carbazole) and copolymers, making it a superior choice for applications requiring efficient charge transport. researchgate.net

Charge Carrier Mobilities in Polycarbazole Derivatives

| Polymer | Intramolecular Mobility (cm² V⁻¹ s⁻¹) | Intermolecular Mobility (cm² V⁻¹ s⁻¹) | References |

|---|---|---|---|

| Poly(3,6-carbazole) | 0.3 | 1.8 × 10⁻⁵ | researchgate.net |

| Copolymer | 0.2 | 2.0 × 10⁻⁷ | researchgate.net |

| Poly(2,7-carbazole) | 0.1 | 3.4 × 10⁻⁹ | researchgate.net |

Sensing Platforms and Chemical Probes

The inherent fluorescence of the carbazole moiety makes it an excellent platform for the development of chemical sensors. The sulfonic acid group can modulate the electronic properties of the carbazole ring and provide a site for interaction with analytes, leading to changes in the fluorescence signal.

Development of pH-Sensitive Materials

Derivatives of this compound have been investigated for their potential in creating pH-sensitive materials. The protonation and deprotonation of the sulfonic acid group, as well as the nitrogen atom of the carbazole ring, can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, leading to pH-dependent changes in fluorescence.

For instance, a novel carbazole-pyrimidine-based probe, PKZP, has been designed to detect both acidic and basic pH in biological systems. This probe exhibits a ratiometric fluorescence response in acidic conditions and a quenching of fluorescence in alkaline conditions, with a rapid response time of less than one second nih.gov. Another study explored a carbazole-coupled phenanthridine molecule that acts as a sensor for trifluoroacetic acid (TFA), demonstrating a quenching of its fluorescence intensity upon interaction with the acid. This sensor was also noted to be influenced by pH rsc.org. The development of such probes is crucial for understanding and monitoring pH fluctuations in various chemical and biological environments.

Chemosensors for Chemical Analytes

The versatility of the carbazole scaffold allows for the design of chemosensors for a wide array of chemical analytes, including metal ions and anions. By incorporating specific recognition moieties, carbazole derivatives can be tailored to selectively bind with target analytes, resulting in a detectable optical or electrochemical signal.

Carbazole-based fluorescent probes have been successfully developed for the detection of various metal ions. For example, a novel fluorescent sensor based on 9-ethyl-9H-carbazole and di-2-picolylamine was synthesized for the selective detection of Cu²⁺ ions with a detection limit of 2.2 x 10⁻⁷ M clockss.org. Another carbazole derivative has been reported for the selective detection of Cr³⁺, forming a 1:1 complex and exhibiting fluorescence quenching rsc.org. Furthermore, a carbazole-based sensor utilizing aggregation-induced emission (AIE) has been developed for the "turn-on" detection of mercury ions in aqueous solutions mdpi.com.

In addition to metal ions, carbazole derivatives have been engineered to sense various other chemical species. A fluorescent probe for the ultra-fast detection of hypochlorite (ClO⁻) has been synthesized, demonstrating a good linear relationship between fluorescence intensity and ClO⁻ concentration with a detection limit of 0.30 μM researchgate.net. Researchers have also developed carbazole-based fluorescent probes for the sensitive detection of fluoride ions nih.gov and for the recognition of halide anions, which are relevant to neurodegenerative diseases nih.govmdpi.com. The following table summarizes the performance of several carbazole-based chemosensors.

| Sensor Type | Analyte | Detection Limit | Sensing Mechanism |

| Fluorescent Probe | Acidic/Basic pH | - | Ratiometric/Quenching |

| Fluorescent Probe | Trifluoroacetic Acid (TFA) | 198 pM | Quenching |

| Fluorescent Sensor | Cu²⁺ | 2.2 x 10⁻⁷ M | Quenching |

| Fluorescent Probe | Cr³⁺ | 0.10 μmol L⁻¹ | Quenching |

| "Turn-on" AIE Sensor | Hg²⁺ | - | Aggregation-Induced Emission |

| Fluorescent Probe | ClO⁻ | 0.30 μM | - |

| Fluorescent Probe | Fluoride | - | - |

| Fluorescent Sensor | Halide Anions | - | Hydrogen Bonding |

Ion-Exchange Materials and Surfactants

The presence of the sulfonic acid group in this compound imparts ion-exchange capabilities to materials incorporating this moiety. This has led to the development of novel ion-exchange membranes with applications in areas such as fuel cells and water treatment.

Sulfonated poly(arylene ether)s and branched poly(ether ketone)s containing carbazole units have been synthesized and investigated for their use as proton exchange membranes (PEMs) in fuel cells. These materials exhibit good thermal stability, mechanical strength, and proton conductivity. For example, branched poly(ether ketone) copolymers with 3,6-ditrityl-9H-carbazole end-groups have shown high ion exchange capacities (IEC) and proton conductivities, making them promising candidates for fuel cell applications. The introduction of the carbazole moiety can also influence the morphology of the membranes, leading to well-defined phase-separated structures that facilitate ion transport.

While the sulfonic acid group suggests that this compound could exhibit surfactant properties due to its amphiphilic nature (a hydrophobic carbazole core and a hydrophilic sulfonate head), specific studies focusing on its application as a surfactant are not widely reported in the reviewed literature. However, the fundamental structure is analogous to other aromatic sulfonic acid surfactants, suggesting potential applications in areas requiring surface tension reduction and emulsification.

Photopolymerization Initiators

Carbazole derivatives have emerged as a highly promising class of photoinitiators for polymerization reactions. Their strong absorption in the UV and visible regions, coupled with their excellent electron-donating ability, allows them to efficiently initiate polymerization upon light exposure. The introduction of sulfonic acid groups can enhance their solubility in aqueous or polar monomer systems, broadening their applicability.

Carbazole-based photoinitiators have been successfully used for both free radical and cationic polymerization of various monomers, such as (meth)acrylates and epoxides. They can act as photosensitizers in multi-component photoinitiating systems, often in combination with an iodonium salt and an amine. For instance, seven new carbazole derivatives were shown to be high-performance near-UV photoinitiators for both free radical and cationic polymerization under LED irradiation at 405 nm nih.gov.

Notably, water-soluble photoinitiators based on 5,12-dihydroindolo[3,2-a]carbazole derivatives containing sulfonic acid groups have been synthesized. These compounds have been effectively used for the preparation of hydrogels containing silver nanoparticles through a laser writing procedure with an LED at 405 nm, and the resulting hydrogels exhibited antibacterial activity. The sulfonic acid groups in these molecules were crucial for achieving the high water solubility required for this application.

Future Research Directions and Advanced Perspectives in 9h Carbazole 1 Sulfonic Acid Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The traditional sulfonation of aromatic compounds often involves harsh reagents like sulfuric acid or oleum, which present environmental and safety concerns. researchgate.netwikipedia.org Consequently, a major thrust in future research will be the development of sustainable and green synthetic methodologies for 9H-Carbazole-1-sulfonic acid.

Current research into green sulfonation techniques for aromatic compounds provides a roadmap for future investigations into carbazole (B46965) sulfonation. researchgate.net Methodologies that are gaining traction include the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis. ajgreenchem.comgoogle.com For instance, silica-supported catalysts like SiO2/HClO4 and SiO2/KHSO4 have been shown to be effective and reusable for the sulfonation of various aromatic compounds using sodium bisulfite, often with the aid of microwave irradiation to drastically reduce reaction times. ajgreenchem.com The application of such heterogeneous catalysts to the synthesis of this compound could offer a more environmentally benign alternative to conventional methods.

Furthermore, the development of metal-free synthesis strategies for functionalized carbazoles, such as the ammonium (B1175870) iodide-promoted [2+2+2] annulation of indoles, ketones, and nitroolefins, showcases a move towards more sustainable carbazole chemistry. organic-chemistry.org Adapting these greener approaches to include sulfonation steps or to directly synthesize sulfonated carbazoles will be a key research direction. The use of water as a solvent and the elimination of hazardous reagents are central tenets of green chemistry that will guide these synthetic explorations. mdpi.com

| Green Synthetic Approach | Potential Advantages for this compound Synthesis |

| Heterogeneous Catalysis | Use of reusable solid acid catalysts (e.g., silica-supported acids) to minimize waste and catalyst leaching. ajgreenchem.com |

| Microwave-Assisted Synthesis | Significant reduction in reaction times and potentially improved yields and purity. ajgreenchem.comasianpubs.org |

| Ionic Liquids | Can act as both solvent and catalyst, are often recyclable, and can lead to cleaner reactions with fewer by-products. google.com |

| Metal-Free Synthesis | Avoids the use of potentially toxic and expensive heavy metal catalysts. organic-chemistry.org |

| Water-Based Synthesis | Utilizes an environmentally benign solvent, reducing the reliance on volatile organic compounds. mdpi.com |

Rational Design of Novel Sulfonated Carbazole-Based Functional Materials

The sulfonic acid group imparts unique properties to the carbazole core, including increased solubility in polar solvents, altered electronic characteristics, and the ability to participate in hydrogen bonding and ionic interactions. mdpi.com These features make this compound a valuable building block for the rational design of novel functional materials. Future research will focus on leveraging these properties to create materials with tailored optical, electronic, and thermal characteristics.

In the realm of optoelectronics, the electron-withdrawing nature of the sulfone or sulfonic acid group can be strategically employed to create donor-acceptor architectures within a single molecule or a polymer. nih.gov This design principle is crucial for developing materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govmdpi.comrsc.org For instance, combining the electron-rich carbazole moiety with a sulfone group can lead to molecules with charge-transfer characteristics and high thermal stability, which are desirable for luminescent materials. nih.govresearchgate.net

| Functional Material Class | Role of the Sulfonic Acid Group | Potential Applications |

| Organic Light-Emitting Diodes (OLEDs) | Modifies electronic energy levels, improves charge transport, and can enhance solubility for solution processing. mdpi.comrsc.org | Displays, solid-state lighting |

| Organic Solar Cells (OSCs) | Influences the energy levels of the donor material to improve charge separation and collection. nih.gov | Renewable energy |

| Sensors | Provides a site for interaction with analytes and can influence the photophysical response upon binding. | Chemical and biological sensing |

| Membranes | The hydrophilic sulfonic acid groups can create channels for ion or water transport. | Fuel cells, water purification |

Advanced Characterization for In-Depth Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is crucial for the design of new materials. Future research will increasingly rely on a suite of advanced characterization techniques to probe these relationships at multiple length scales.

Spectroscopic and Microscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for sulfonated compounds due to potential decomposition during sample preparation, advanced NMR techniques will be essential for elucidating the precise regiochemistry of sulfonation and the solution-state conformation of new derivatives. mdpi.com

Mass Spectrometry (MS): Techniques like HPLC-MS/MS will be critical for identifying and quantifying the products of sulfonation reactions, allowing for a detailed understanding of reaction selectivity. mdpi.com Pyrolysis-gas chromatography/mass spectrometry can provide valuable information on the fragmentation patterns of sulfonated aromatic compounds, aiding in their structural characterization. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.commdpi.com This information is invaluable for understanding how molecules pack in the solid state and how this packing influences material properties.

Hirshfeld Surface Analysis: This technique, derived from crystallographic data, allows for the visualization and quantification of intermolecular interactions within a crystal, providing insights into the forces that govern molecular packing. nih.gov

Probing Functional Properties:

Electrochemical Analysis: Cyclic voltammetry and other electrochemical methods will continue to be used to determine the HOMO and LUMO energy levels of new sulfonated carbazole derivatives, which is crucial for their application in electronic devices.

Photophysical Measurements: UV-Vis absorption and photoluminescence spectroscopy will be used to characterize the optical properties of these materials, including their absorption and emission wavelengths and quantum yields. Time-resolved spectroscopy can provide insights into excited-state dynamics and energy transfer processes. researchgate.net

By combining these advanced characterization techniques, researchers can build comprehensive structure-property relationship models that will accelerate the discovery and optimization of new materials based on this compound.

Theoretical Prediction and Experimental Validation of Emerging Applications

The synergy between computational modeling and experimental synthesis and characterization will be a cornerstone of future research in this field. Theoretical predictions can guide the design of new molecules with desired properties, thereby reducing the time and resources required for experimental work.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic structures of molecules. acs.org They can be used to calculate key parameters such as HOMO/LUMO energy levels, absorption spectra, and charge distribution, which are critical for assessing the potential of a molecule for a given application. acs.org For example, DFT has been used to design carbazole-based dyes for dye-sensitized solar cells and to understand the electronic properties of carbazole-BODIPY dyads. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and materials, providing insights into processes such as molecular self-assembly, polymer chain conformation, and transport phenomena in membranes.

A key aspect of future research will be the close coupling of these theoretical predictions with experimental validation. Newly designed molecules will be synthesized and their properties will be measured using the advanced characterization techniques described in the previous section. This iterative process of prediction, synthesis, and characterization will lead to a deeper understanding of the underlying principles governing the behavior of sulfonated carbazole materials and will accelerate the development of new technologies.

Emerging applications that are likely to benefit from this combined theoretical and experimental approach include:

Advanced Optoelectronic Devices: The design of new host and emitter materials for next-generation OLEDs with improved efficiency and stability.

Bioimaging and Sensing: The development of fluorescent probes based on sulfonated carbazoles with high sensitivity and selectivity for specific biological targets.